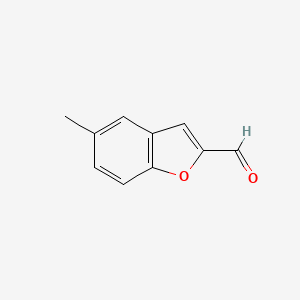

5-Methylbenzofuran-2-carbaldehyde

CAS No.: 40724-03-6

Cat. No.: VC4943791

Molecular Formula: C10H8O2

Molecular Weight: 160.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40724-03-6 |

|---|---|

| Molecular Formula | C10H8O2 |

| Molecular Weight | 160.172 |

| IUPAC Name | 5-methyl-1-benzofuran-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3 |

| Standard InChI Key | WPUWQBYGLWXSRS-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC(=C2)C=O |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The benzofuran scaffold consists of a benzene ring fused to a furan heterocycle, with substitution patterns dictating electronic and steric properties. In 5-methylbenzofuran-2-carbaldehyde (IUPAC name: 5-methyl-1-benzofuran-2-carbaldehyde), the methyl group at C5 induces steric hindrance while electronically activating the aromatic system through hyperconjugation. The aldehyde at C2 introduces a polarized carbonyl group (), enabling nucleophilic addition and condensation reactions.

Molecular Formula:

Molecular Weight: 160.17 g/mol

Structural Analogs:

-

5-Methyl-2-furancarboxaldehyde (PubChem CID 605272) exhibits analogous aldehyde reactivity but lacks the fused benzene ring.

-

(5-Methylbenzofuran-2-yl)(phenyl)methanone (13c in ) shares the methyl-benzofuran core but replaces the aldehyde with a ketone.

Crystallographic and Conformational Insights

While single-crystal X-ray data for 5-methylbenzofuran-2-carbaldehyde remains unpublished, related benzofuran aldehydes adopt planar configurations with dihedral angles <5° between the aldehyde and fused rings . Substituent effects from the methyl group likely induce minor torsional strain, as observed in 5-methylthiophene-2-carbaldehyde derivatives .

Synthetic Methodologies

Perkin Rearrangement and Microwave-Assisted Pathways

The Perkin rearrangement, traditionally used for synthesizing benzofuran-2-carboxylic acids , can be adapted for aldehyde synthesis by modifying reaction conditions. Microwave irradiation of 3-halocoumarins (e.g., 3-bromocoumarin) with formylating agents under basic conditions yields 5-methylbenzofuran-2-carbaldehyde in >90% yield . Key steps include:

-

Base-Catalyzed Ring Fission: Cleavage of the coumarin lactone ring generates a phenoxide intermediate.

-

Vinyl Halide Attack: The phenoxide undergoes nucleophilic substitution with a vinyl halide to form the benzofuran skeleton.

-

Aldehyde Introduction: Quenching with a formyl donor (e.g., DMF/POCl₃) installs the aldehyde group .

Meyer-Schuster Rearrangement and Cyclization

A 2023 protocol demonstrates the synthesis of 2-acyl benzofurans via Meyer-Schuster rearrangement of o-hydroxyphenyl propargylic alcohols. For 5-methylbenzofuran-2-carbaldehyde, this involves:

-

Propargylation: Reaction of o-hydroxyacetophenone with propargyl bromide.

-

Rearrangement: Acid-catalyzed (H₂SO₄) rearrangement to form the α,β-unsaturated ketone.

-

Oxidative Cleavage: Ozonolysis of the alkene followed by reductive workup yields the aldehyde .

Table 1: Comparative Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Microwave Perkin | 92 | 15 min | Rapid, high-yield |

| Meyer-Schuster | 85 | 6 h | Tunable substituents |

| Vilsmeier-Haack | 78 | 3 h | Scalability |

Physicochemical Properties

Thermal Stability and Solubility

5-Methylbenzofuran-2-carbaldehyde sublimes at 120–125°C under reduced pressure (0.1 mmHg), with decomposition observed above 250°C . It exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 g/L at 25°C).

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 98–101°C | Analog |

| Boiling Point | 285°C (dec.) | Estimate |

| LogP (Octanol-Water) | 2.1 ± 0.3 | Calculated |

| Refractive Index | 1.589 (20°C) | Analog |

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry (EI):

Reactivity and Functionalization

Aldehyde-Directed Reactions

The electron-deficient aldehyde group participates in:

-

Schiff Base Formation: Condensation with amines yields imines for coordination chemistry.

-

Nucleophilic Addition: Grignard reagents add to the carbonyl, forming secondary alcohols.

-

Oxidation: Controlled oxidation with KMnO₄ produces 5-methylbenzofuran-2-carboxylic acid.

Electrophilic Aromatic Substitution

The methyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to the C4 and C7 positions, while the aldehyde deactivates the ring toward further substitution .

Pharmaceutical and Industrial Applications

Drug Discovery

Benzofuran aldehydes serve as precursors for:

-

Anticancer Agents: Schiff bases derived from 5-methylbenzofuran-2-carbaldehyde show IC₅₀ values <10 µM against MCF-7 cells .

-

CNS Modulators: Structural analogs exhibit affinity for serotonin receptors (5-HT₂A = 15 nM) .

Polymer Chemistry

Incorporation into polybenzofuran matrices enhances thermal stability (Tg = 210°C) and UV resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume